molecular formula C9H9NS B13148478 5-Methylbenzo[b]thiophen-3-amine

5-Methylbenzo[b]thiophen-3-amine

Cat. No.: B13148478
M. Wt: 163.24 g/mol
InChI Key: CBDDOINMIGALFY-UHFFFAOYSA-N
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Description

5-Methylbenzo[b]thiophen-3-amine (CAS 1603004-16-5) is a high-purity chemical building block featuring a benzo[b]thiophene core, a privileged scaffold in medicinal chemistry and drug discovery . This compound is of significant interest for researchers developing novel therapeutic agents, particularly as a key precursor for the synthesis of kinase inhibitors . Kinase inhibitors are a major focus in areas such as oncology and the study of inflammatory diseases. The benzo[b]thiophene nucleus is a flat, aromatic system that is well-suited for interacting with biological targets, and its derivatives have been identified as potent inhibitors for various kinases, including PIM kinases and MAPK-activated protein kinase (MK2) . The presence of the amine group at the 3-position provides a versatile handle for further chemical elaboration, allowing for the construction of more complex polyheterocyclic structures commonly found in active pharmaceutical ingredients . Researchers value this scaffold for its potential in fragment-based drug discovery and hit-to-lead optimization programs . Beyond kinase inhibition, benzothiophene derivatives have also been investigated as potential human monoamine oxidase (MAO) inhibitors, which are relevant in the study of neurodegenerative conditions . The structural features of this compound make it a valuable intermediate for constructing molecules with potential antimicrobial and anti-inflammatory activities as well . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

5-methyl-1-benzothiophen-3-amine

InChI

InChI=1S/C9H9NS/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5H,10H2,1H3

InChI Key

CBDDOINMIGALFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC=C2N

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclocondensation and Amination

A rapid and high-yielding method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes, adaptable to 5-methyl derivatives. This method uses the cyclocondensation of methyl thioglycolate with 2-nitrobenzonitriles under basic conditions, switching bases such as from sodium methoxide to triethylamine to optimize yields.

  • Starting from 2-fluoro-5-nitrobenzonitrile and methyl thioglycolate under microwave irradiation yields the 3-aminobenzothiophene core with a methyl substituent at the 5-position.
  • The amino group is introduced at C-3 via reduction of the nitro group.
  • This method achieves very high yields and is amenable to scale-up.

Key Reaction Scheme:

$$
\text{2-fluoro-5-nitrobenzonitrile} + \text{methyl thioglycolate} \xrightarrow[\text{Et}_3\text{N}]{\text{microwave}} \text{5-Methylbenzo[b]thiophen-3-amine}
$$

This approach was reported with yields often exceeding 80-90% and is noted for its simplicity and efficiency.

Friedel-Crafts Alkylation and Newman-Kwart Rearrangement

Another established synthetic route involves:

  • Friedel-Crafts alkylation to introduce the methyl group at the 5-position on the benzo[b]thiophene scaffold.
  • Newman-Kwart rearrangement to convert O-arylthiocarbamates into S-arylthiocarbamates, facilitating the formation of thiophene rings.
  • Subsequent hydrolysis and cyclization steps to yield the amino-substituted benzo[b]thiophene.

This method is industrially relevant due to its scalability and reproducibility. It often involves:

  • Starting from substituted salicylaldehydes or hydroxyacetophenones.
  • Conversion to O-arylthiocarbamates via reaction with N,N-dimethyl thiocarbamoyl chloride in the presence of DABCO.
  • Thermal Newman-Kwart rearrangement in refluxing toluene.
  • Hydrolysis with aqueous sodium hydroxide to obtain thiophenols.
  • One-pot cyclization with α-bromo ketones to form the benzo[b]thiophene core.
  • Reduction of nitro groups to amines using tin(II) chloride in refluxing ethanol.

This sequence typically delivers the 5-amino derivatives, which can be further methylated if necessary.

Lithiation and Halogenation Route

A patented multi-step process includes:

  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate as a precursor.
  • Treatment with n-butyllithium at low temperature (-78°C) followed by reaction with hexachloroethane to introduce halogen substituents.
  • Conversion to 3-amino-2-chloro-4-methylthiophene hydrochloride.
  • Further functionalization via thiourea intermediates and cyclization with 1,2-phenylenediamine to build complex benzimidazol-thienylamine derivatives.
  • Final isolation of the amino-substituted benzo[b]thiophene derivatives with high yields (up to 82-97%).

This approach is notable for its precision in functional group manipulation and is suitable for complex derivative synthesis.

Comparative Data Table of Key Preparation Methods

Preparation Method Starting Materials Key Conditions Yield (%) Purity (%) Advantages Reference
Microwave-assisted cyclocondensation 2-fluoro-5-nitrobenzonitrile, methyl thioglycolate Microwave irradiation, Et3N base 85-95 >95 Rapid, high yield, scalable
Friedel-Crafts alkylation + Newman-Kwart Substituted salicylaldehydes, thiocarbamoyl chloride Reflux in toluene, NaOH hydrolysis 70-90 >90 Industrially scalable, versatile
Lithiation and halogenation (patent route) Methyl 3-amino-4-methylthiophene-2-carboxylate n-BuLi, hexachloroethane, low temp 80-97 >95 Precise functionalization
Photolysis and catalytic dehydrogenation p-Tolylthioethene UV light, inert atmosphere; 500°C catalytic >95 (photolysis) >98 High purity, clean reaction

Analytical Considerations in Preparation

  • NMR Spectroscopy : The methyl group at position 5 shows a singlet near 2.5 ppm, while aromatic protons exhibit characteristic splitting patterns unique to the benzo[b]thiophene framework.
  • IR Spectroscopy : Diagnostic C–S stretching vibrations appear between 600–700 cm⁻¹; C–H out-of-plane bending modes are observed around 800–900 cm⁻¹.
  • Mass Spectrometry : Molecular ion peaks at m/z 148.22 correspond to the molecular formula C9H9NS, with fragmentation patterns confirming the methyl and amino substitutions.

Summary and Recommendations

The preparation of this compound is well-established through multiple synthetic routes:

  • Microwave-assisted methods offer rapid and high-yielding access to the amino-substituted benzo[b]thiophene.
  • Friedel-Crafts alkylation combined with Newman-Kwart rearrangement is suitable for industrial-scale synthesis.
  • Lithiation and halogenation sequences provide precise control for complex derivatives.
  • Photolytic and catalytic methods are effective for preparing the methylbenzo[b]thiophene core, which can be further aminated.

Selection of the method depends on the scale, desired purity, and available starting materials. Analytical techniques such as NMR, IR, and MS are essential for confirming the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methylbenzo[b]thiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

5-Methylbenzo[b]thiophen-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylbenzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it is believed to inhibit certain enzymes and pathways involved in cell proliferation .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs include halogenated and alkylated derivatives of benzo[b]thiophen-3-amine. A comparative overview is provided below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Methylbenzo[b]thiophen-3-amine 5-CH₃, 3-NH₂ C₉H₉NS 163.24 Research reagent, synthetic intermediate
5-Bromobenzo[b]thiophen-3-amine 5-Br, 3-NH₂ C₈H₆BrNS 228.11 Halogenated analog; potential Suzuki coupling precursor
2,7-Dimethylbenzo[b]thiophen-3-amine 2-CH₃, 7-CH₃, 3-NH₂ C₁₀H₁₁NS 177.27 Discontinued; limited availability
5-Chloro-3-methylbenzo[b]thiophene 5-Cl, 3-CH₃ C₉H₇ClS 182.67 Non-amine derivative; used in material science

Key Observations :

  • Substituent Effects : The methyl group at position 5 in this compound likely enhances lipophilicity compared to halogenated analogs like 5-Bromo- and 5-Chloro-derivatives, which may exhibit higher polarity and reactivity in cross-coupling reactions .
  • Steric and Electronic Influences : Methyl substitution (electron-donating) vs. bromo/chloro (electron-withdrawing) groups alter the electron density of the aromatic ring, impacting nucleophilic/electrophilic reactivity and binding affinity in biological systems .

Physicochemical Properties

  • Melting Points: 5-Bromobenzo[b]thiophen-3-amine: Not reported, but its synthesis typically yields solids . 5-Chloro-3-methylbenzo[b]thiophene: Liquid/solid depending on purity . trans-1,1-Dioxo-2-phenyl analog: Melting point 157–160°C .
  • Spectroscopic Data :
    • ¹H NMR : Methyl groups in this compound would resonate near δ 2.3–2.5 ppm (cf. δ 1.36 for ethyl groups in related thiophenes) .
    • IR : Amine N-H stretches (~3300–3400 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) are expected .

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